FM-381

Übersicht

Beschreibung

FM-381 ist ein potenter, kovalent reversibler Inhibitor der Janus-Kinase 3 (JAK3). Er hat einen IC50 von 127 pM für JAK3, mit einer 410-, 2700- und 3600-fachen Selektivität gegenüber Janus-Kinase 1 (JAK1), Janus-Kinase 2 (JAK2) und Tyrosinkinase 2 (TYK2) . Diese Verbindung ist im Bereich der Immunologie besonders bedeutsam, da sie JAK3 hemmt, was für die Entwicklung von immunkompetenten Zellen entscheidend ist .

Vorbereitungsmethoden

FM-381 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer kovalenten Bindung mit dem einzigartigen Cys909 an der Gatekeeper-Position +7 in JAK3 beinhalten . Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um die Bildung des gewünschten Produkts zu gewährleisten. Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierung für die großtechnische Produktion .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die seine chemische Struktur und Aktivität verändern können.

Reduktion: Reduktionsreaktionen können this compound ebenfalls modifizieren, wodurch möglicherweise seine inhibitorischen Eigenschaften beeinflusst werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das einzigartige Cys909 an der Gatekeeper-Position +7 in JAK3 angreift. Diese Interaktion führt zur Hemmung der JAK3-Aktivität, was wiederum den JAK-STAT-Signalweg beeinflusst. Der JAK-STAT-Signalweg ist entscheidend für die Übertragung von Signalen von Zytokinrezeptoren in den Zellkern, wo sie die Genexpression regulieren. Durch die Hemmung von JAK3 stört this compound diesen Signalweg, was zu Veränderungen in der Funktion und Entwicklung von Immunzellen führt .

Analyse Chemischer Reaktionen

FM-381 undergoes several types of chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also modify this compound, potentially affecting its inhibitory properties.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Chemical Name : FM-381

- CAS Number : 2226521-65-7

- Target : JAK3

- Mechanism of Action : Covalent reversible inhibition at the Cys909 site

- IC50 Values :

- JAK3: 127 pM

- JAK1: 52 nM

- JAK2: 346 nM

- TYK2: 459 nM

Autoimmune Diseases

This compound has been studied for its potential use in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK3, this compound can modulate immune responses, reducing inflammation and tissue damage.

Case Study: Rheumatoid Arthritis

A study demonstrated that this compound effectively reduced IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM. This suggests that this compound can effectively modulate T cell activity, which is critical in autoimmune diseases characterized by T cell overactivity .

Cancer Therapy

This compound's ability to inhibit JAK3 also positions it as a candidate for cancer therapies, particularly in hematological malignancies where JAK signaling is often dysregulated.

Case Study: Hematological Malignancies

Research indicates that this compound exhibits significant efficacy in inhibiting the growth of certain cancer cell lines by blocking JAK3-mediated signaling pathways. The compound's selectivity minimizes side effects typically associated with broader-spectrum kinase inhibitors .

Off-Target Selectivity Assessments

This compound has been extensively evaluated for off-target effects across a panel of 410 protein kinases. The results indicate:

- No significant activity detected at 100 nM.

- Weak activity observed at 500 nM against some kinases, confirming its selectivity profile .

Data Table: Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JAK3 | 0.127 | - |

| JAK1 | 52 | 410-fold |

| JAK2 | 346 | 2700-fold |

| TYK2 | 459 | 3600-fold |

| BTK | >5000 | - |

Wirkmechanismus

FM-381 exerts its effects by targeting the unique Cys909 at the gatekeeper position +7 in JAK3. This interaction results in the inhibition of JAK3 activity, which in turn affects the JAK-STAT signaling pathway. The JAK-STAT pathway is crucial for the transmission of signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK3, this compound disrupts this signaling pathway, leading to changes in immune cell function and development .

Vergleich Mit ähnlichen Verbindungen

FM-381 ist einzigartig in seiner hohen Selektivität für JAK3 gegenüber anderen Kinasen. Ähnliche Verbindungen umfassen:

Tofacitinib: Ein JAK1/3-Inhibitor mit geringerer Selektivität im Vergleich zu this compound.

FM-479: Eine inaktive Kontrolle für this compound ohne Aktivität auf JAK3 oder andere Kinasen. Die hohe Selektivität und Potenz von this compound machen es zu einem wertvollen Werkzeug, um JAK3-spezifische Funktionen zu untersuchen und gezielte Therapien zu entwickeln.

Biologische Aktivität

FM-381 is a selective covalent reversible inhibitor of Janus kinase 3 (JAK3), which has garnered considerable attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant research findings.

This compound specifically targets the unique cysteine residue (Cys909) in the JAK3 protein, exhibiting an IC50 value of 127 pM, indicating its high potency against this kinase . JAK3 plays a critical role in the signaling pathways of various cytokines and growth factors, making it a significant target for interventions in diseases characterized by dysregulated immune responses.

Structure and Binding

The binding affinity of this compound to JAK3 was assessed using molecular docking techniques. The compound was docked into the active site of JAK3, revealing favorable interactions that stabilize the inhibitor within the binding pocket. The use of high-throughput virtual screening and molecular dynamics simulations has provided insights into the conformational dynamics of the this compound-JAK3 complex .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits JAK3 activity, leading to decreased phosphorylation of downstream signaling molecules, which is crucial for cellular responses to cytokines. For example, when primary rat nucleus pulposus (NP) cells were treated with this compound, a significant reduction in cell viability was observed under oxidative stress conditions induced by tert-butyl hydroperoxide (TBHP) .

Table 1: Effects of this compound on Cell Viability

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

This table summarizes the impact of varying concentrations of this compound on cell viability, indicating a dose-dependent response.

Case Studies

Research has highlighted several case studies focusing on diseases where JAK3 inhibition could be beneficial:

- Autoimmune Diseases : In models of rheumatoid arthritis, this compound administration resulted in reduced inflammation and joint destruction, supporting its potential as a therapeutic agent .

- Cancer Therapy : Preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor-associated inflammation .

Safety and Toxicology

The safety profile of this compound has been evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary findings suggest that while this compound is highly effective against JAK3, it exhibits minimal toxicity towards other kinases at therapeutic concentrations .

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Additionally, there is interest in exploring combination therapies that leverage this compound's mechanism to enhance treatment outcomes for patients with complex diseases involving multiple signaling pathways.

Eigenschaften

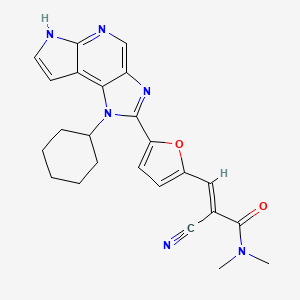

IUPAC Name |

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMZWYLOARVASY-NTCAYCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FM-381 interact with JAK3 and what are the downstream effects of this interaction?

A: this compound selectively targets JAK3, a tyrosine kinase involved in immune signaling. It achieves this selectivity by binding to a unique arginine pocket near the ATP binding site of JAK3, a feature not found in other JAK isoforms [, ]. This interaction inhibits JAK3 activity, thereby disrupting downstream signaling pathways reliant on JAK3, such as the JAK/STAT pathway [, ].

Q2: What are the structural characteristics of this compound that contribute to its selectivity for JAK3?

A: The selectivity of this compound for JAK3 stems from its unique structural features. Specifically, a nitrile substituent present in this compound interacts with arginine residues in JAK3, inducing the formation of a novel binding pocket []. This arginine pocket is absent in other JAK isoforms, explaining the high selectivity of this compound for JAK3 over other kinases [].

Q3: What research has been conducted on improving the pharmacokinetic properties of this compound and similar compounds?

A: Initial studies indicated that this compound and related compounds suffered from limitations in uptake and exposure in vivo due to metabolic instability of side groups interacting with the JAK3 selectivity pocket []. To address this, researchers explored modifications to the compound structure, including conjugation to macrolide scaffolds with medium chain linkers. This strategy successfully stabilized the compounds, improved their transport to organs, and prolonged their tissue half-lives while preserving JAK3 affinity [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.